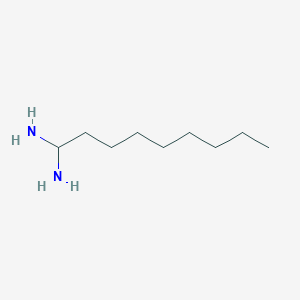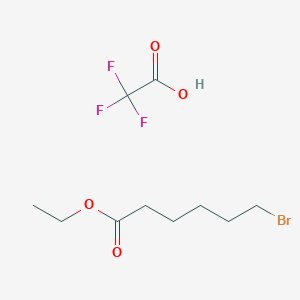
Ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromohexanoate: and 2,2,2-trifluoroacetic acid are two distinct chemical compounds. Ethyl 6-bromohexanoate is an organic compound with the molecular formula C8H15BrO2. It is commonly used as an intermediate in organic synthesis. 2,2,2-trifluoroacetic acid, on the other hand, is a strong organic acid with the molecular formula C2HF3O2, widely used in chemical research and industry.
Preparation Methods
Ethyl 6-bromohexanoate: can be synthesized through the esterification of 6-bromohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions for higher yields.
2,2,2-trifluoroacetic acid: is usually produced by the electrochemical fluorination of acetic acid or its derivatives. This process involves the substitution of hydrogen atoms with fluorine atoms, resulting in the formation of trifluoroacetic acid .
Chemical Reactions Analysis
Ethyl 6-bromohexanoate: undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of aqueous acid or base, ethyl 6-bromohexanoate can be hydrolyzed to 6-bromohexanoic acid and ethanol.
2,2,2-trifluoroacetic acid: is known for its strong acidity and can participate in:
Esterification: Reacts with alcohols to form trifluoroacetate esters.
Decarboxylation: Under certain conditions, it can lose carbon dioxide to form trifluoromethane.
Scientific Research Applications
Ethyl 6-bromohexanoate: is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of carnitine derivatives, which are important in biochemical studies related to fatty acid metabolism .
2,2,2-trifluoroacetic acid: is widely used as a solvent and reagent in organic synthesis. It is employed in peptide synthesis for the cleavage of peptide bonds and in the purification of proteins. Additionally, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Ethyl 6-bromohexanoate: acts primarily as an alkylating agent due to the presence of the bromine atom, which can be displaced by nucleophiles. This property makes it useful in the synthesis of various substituted compounds .
2,2,2-trifluoroacetic acid: exerts its effects through its strong acidity, which allows it to protonate various functional groups and facilitate chemical reactions. Its ability to donate protons makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Ethyl 6-bromohexanoate: can be compared with other bromoalkanoates such as ethyl 5-bromovalerate and ethyl 7-bromoheptanoate. These compounds share similar reactivity patterns but differ in the length of their carbon chains, which can influence their physical properties and reactivity .
2,2,2-trifluoroacetic acid: can be compared with other trifluoroacetic acids like trifluoroacetic anhydride and trifluoroacetate esters. These compounds share the trifluoromethyl group, which imparts strong electron-withdrawing properties, but differ in their specific functional groups and reactivity .
Properties
CAS No. |
671195-34-9 |
|---|---|
Molecular Formula |
C10H16BrF3O4 |
Molecular Weight |
337.13 g/mol |
IUPAC Name |
ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15BrO2.C2HF3O2/c1-2-11-8(10)6-4-3-5-7-9;3-2(4,5)1(6)7/h2-7H2,1H3;(H,6,7) |
InChI Key |
KMZKWPQJMJVINV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCBr.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


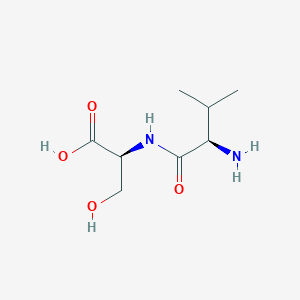
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
phosphanium bromide](/img/structure/B12528337.png)

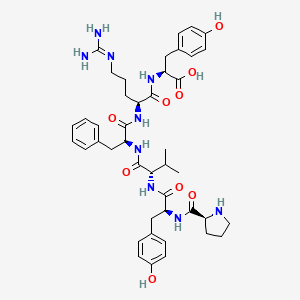

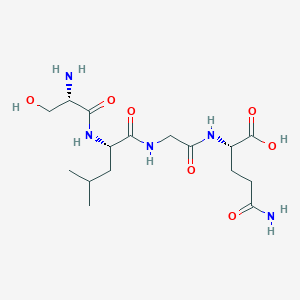
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)


![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
